molecular formula C7H3Cl2NOS B11764966 5,6-Dichlorobenzo[d]thiazol-2(3H)-one

5,6-Dichlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B11764966
M. Wt: 220.07 g/mol
InChI Key: SEZYSUKQTKJYMC-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[d]thiazol-2(3H)-one is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichlorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichlorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

5,6-Dichlorobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dichlorobenzothiazole
  • 5,6-Dichlorobenzo[d]thiazol-2-amine
  • 6,7-Dichlorobenzo[d]thiazol-2-amine

Uniqueness

5,6-Dichlorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C7H3Cl2NOS

Molecular Weight

220.07 g/mol

IUPAC Name

5,6-dichloro-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

SEZYSUKQTKJYMC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=O)N2

Origin of Product

United States

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